molecular formula C12H16N8 B1682632 ST-1535 CAS No. 496955-42-1

ST-1535

Numéro de catalogue: B1682632
Numéro CAS: 496955-42-1
Poids moléculaire: 272.31 g/mol
Clé InChI: CYYQMAWUIRPCNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

ST1535 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of adenosine A2A receptor antagonists.

    Biology: Investigated for its role in modulating biological processes involving adenosine receptors.

    Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting adenosine receptors

Analyse Biochimique

Biochemical Properties

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine functions as a potent and selective antagonist of the adenosine A2A receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system. The compound competitively inhibits the binding of adenosine to the A2A receptor, thereby modulating the levels of cyclic adenosine monophosphate (cAMP) within cells . The interaction of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine with the A2A receptor has been shown to enhance the therapeutic effects of L-dopa in Parkinson’s disease models .

Cellular Effects

The effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine on cellular processes are profound. By antagonizing the A2A receptor, this compound influences various cell signaling pathways, particularly those involving cAMP. This modulation can lead to changes in gene expression and cellular metabolism . In neuronal cells, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine has been observed to increase locomotor activity and reduce catalepsy, indicating its potential in ameliorating motor deficits associated with Parkinson’s disease .

Molecular Mechanism

At the molecular level, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine exerts its effects by binding to the A2A receptor and preventing adenosine from activating this receptor. This inhibition leads to a decrease in cAMP production, which in turn affects downstream signaling pathways . The compound’s ability to selectively target the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine have been studied over various time frames. The compound has demonstrated long-lasting pharmacodynamic effects, maintaining its activity for several hours post-administration . Stability studies indicate that the compound remains effective over extended periods, with minimal degradation observed in vitro .

Dosage Effects in Animal Models

The effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine vary with dosage in animal models. At lower doses, the compound enhances the effects of L-dopa, reducing motor deficits without significant side effects . At higher doses, there may be an increased risk of adverse effects, including hypermotility and potential toxicity .

Metabolic Pathways

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites also exhibit activity at the A2A receptor, contributing to the overall pharmacological profile of the compound . The involvement of cytochrome P450 enzymes in the metabolism of this compound has been suggested, although specific pathways remain to be fully elucidated .

Transport and Distribution

Within cells and tissues, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is transported via passive diffusion and possibly facilitated by specific transporters . The compound is distributed widely throughout the body, with significant accumulation observed in the brain, which is consistent with its central nervous system activity .

Subcellular Localization

The subcellular localization of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is predominantly within the cytoplasm, where it interacts with the A2A receptor located on the cell membrane . There is no evidence to suggest that the compound undergoes significant post-translational modifications or is directed to specific organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de ST1535 implique une stratégie pratique et durable utilisant des réactions de couplage croisé catalysées par le fer. Le processus comprend la réaction de la 2-butyl-9-méthyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine avec le chlorobutylmagnésium .

Méthodes de production industrielle : La production industrielle de ST1535 implique généralement une synthèse à grande échelle utilisant les mêmes réactions de couplage croisé catalysées par le fer. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : ST1535 subit diverses réactions chimiques, notamment :

    Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

    Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions communs :

    Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de ST1535 peut entraîner la formation de divers dérivés oxydés .

4. Applications de la recherche scientifique

ST1535 a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé de référence dans l'étude des antagonistes du récepteur A2A de l'adénosine.

    Biologie : Étudié pour son rôle dans la modulation des processus biologiques impliquant les récepteurs de l'adénosine.

    Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de la maladie de Parkinson et d'autres troubles neurodégénératifs.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'adénosine

5. Mécanisme d'action

ST1535 exerce ses effets en se liant au récepteur A2A de l'adénosine et en l'antagonisant. Ce récepteur est un récepteur couplé aux protéines G qui joue un rôle crucial dans la régulation de la libération des neurotransmetteurs et de l'activité neuronale. En bloquant le récepteur A2A de l'adénosine, ST1535 module les voies de signalisation impliquées dans le contrôle moteur et la neuroprotection, ce qui en fait un candidat prometteur pour le traitement de la maladie de Parkinson .

Composés similaires :

  • KW6002 (également connu sous le nom d'istradefylline)
  • ZM241385
  • SCH58261

Comparaison : ST1535 est unique dans sa capacité à se lier sélectivement aux récepteurs A2A atypiques de l'adénosine, en particulier dans l'hippocampe et le cortex, où la liaison A2A typique de l'adénosine n'est pas détectée. Ce profil de liaison sélectif distingue ST1535 des autres antagonistes du récepteur A2A de l'adénosine comme KW6002, ZM241385 et SCH58261, qui ont des affinités différentes pour les récepteurs A2A typiques et atypiques de l'adénosine .

Comparaison Avec Des Composés Similaires

  • KW6002 (also known as istradefylline)
  • ZM241385
  • SCH58261

Comparison: ST1535 is unique in its ability to selectively bind to atypical adenosine A2A receptors, particularly in the hippocampus and cortex, where typical adenosine A2A binding is not detected. This selective binding profile distinguishes ST1535 from other adenosine A2A receptor antagonists like KW6002, ZM241385, and SCH58261, which have different affinities for typical and atypical adenosine A2A receptors .

Activité Biologique

ST-1535 is a novel compound recognized for its biological activity as a preferential antagonist of the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and modulation of motor activity, making this compound particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, potential therapeutic applications, and relevant research findings.

This compound functions primarily as an antagonist at the A2A adenosine receptor, which is implicated in the regulation of dopamine pathways. By blocking this receptor, this compound enhances dopaminergic signaling, which can alleviate symptoms associated with Parkinson's disease.

Key Pharmacodynamic Properties

  • IC50 Values :
    • A2A receptor: 353 ± 30 nM
    • A1 receptor: 510 ± 38 nM
  • Effects on Motor Activity :
    • At doses of 5 and 10 mg/kg, this compound antagonizes catalepsy induced by A2A agonists.
    • Induces hypermotility at doses ranging from 5 to 20 mg/kg.

Case Studies and Research Findings

  • Parkinson's Disease Treatment :
    • In a study evaluating the effects of this compound on Parkinsonian symptoms, the compound was shown to potentiate L-dopa effects without exacerbating side effects associated with traditional treatments. This suggests a favorable therapeutic profile for patients with Parkinson's disease .
  • Animal Model Studies :
    • Research conducted on mice demonstrated that oral administration of this compound effectively reduced haloperidol-induced catalepsy and improved motor function. These findings support its potential use in managing drug-induced movement disorders .

Comparative Efficacy Table

CompoundMechanismIC50 (nM)Effects on CatalepsyHypermotility Induction
This compoundA2A Adenosine Antagonist353YesYes
Traditional DA AgonistsDopamine Receptor AgonistVariesYesVaries

Safety Profile and Side Effects

While this compound shows promising efficacy in enhancing dopaminergic activity, it is essential to evaluate its safety profile. Current studies indicate that it does not significantly increase the side effects commonly associated with other treatments for Parkinson's disease, such as dyskinesia or psychosis . Further long-term studies are necessary to comprehensively assess its safety.

Propriétés

IUPAC Name

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYQMAWUIRPCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432000
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496955-42-1
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ST-1535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ST-1535
Reactant of Route 2
Reactant of Route 2
ST-1535
Reactant of Route 3
Reactant of Route 3
ST-1535
Reactant of Route 4
ST-1535
Reactant of Route 5
Reactant of Route 5
ST-1535
Reactant of Route 6
ST-1535
Customer
Q & A

Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?

A1: this compound acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, this compound indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []

Q2: What is the evidence that this compound is effective in preclinical models of Parkinson's disease?

A2: Studies in rodent models of Parkinson's disease demonstrate that this compound effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, this compound administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, this compound showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []

Q3: How does the structure of this compound relate to its activity as an adenosine A2A antagonist?

A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for this compound, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the this compound structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.